1-Sulfobutyl-3-methylimidazolium toluenesulfonate
Description
Properties
Molecular Formula |
C15H22N2O6S2 |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
4-methylbenzenesulfonate;4-(3-methylimidazol-3-ium-1-yl)butane-1-sulfonic acid |
InChI |
InChI=1S/C8H14N2O3S.C7H8O3S/c1-9-5-6-10(8-9)4-2-3-7-14(11,12)13;1-6-2-4-7(5-3-6)11(8,9)10/h5-6,8H,2-4,7H2,1H3;2-5H,1H3,(H,8,9,10) |
InChI Key |
ASBZQCKABCDHHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CN(C=C1)CCCCS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Sulfobutyl-3-methylimidazolium p-Toluenesulfonate typically involves the reaction between methylimidazole and a sulfonic acid derivative. One common method includes the following steps :
Reactants: Methylimidazole (9.1 g, 0.11 mol) and a sulfonic acid derivative (13.6 g, 0.10 mol).
Solvent: Ethyl acetate.
Reaction Conditions: The mixture is magnetically stirred at 40°C for 24 hours.
Product Formation: A solid zwitterion is formed, which is then purified to obtain the final product.
Chemical Reactions Analysis
Esterification of Tributyl Citrate (TBC)
[BsMIM]PTSA serves as a catalyst for esterification between citric acid and n-butanol. Key parameters optimized via Box-Behnken design include:
| Variable | Optimized Value | Impact on Yield |
|---|---|---|
| Reaction Time | 5.5 h | Maximizes conversion |
| n-Butanol:Citric Acid Ratio | 5.2:1 | Ensures stoichiometric balance |
| Temperature | 120°C | Accelerates kinetics |
| Catalyst Loading | 6.6 wt% | Balances activity and cost |
Under these conditions, 92.9% TBC yield is achieved, with the catalyst recyclable for four cycles without significant loss in activity .
Mechanistic Role
-
Acid Catalysis : The sulfonic acid moiety donates protons, facilitating nucleophilic attack by alcohols on carbonyl groups.
-
Ionic Stabilization : The ionic liquid stabilizes transition states via electrostatic interactions, reducing activation energy .
Comparative Performance with Analogues
[BsMIM]PTSA outperforms structurally similar BAILs in esterification due to its tailored acidity and hydrophobic stabilization.
| BAIL | Anion | TBC Yield (%) | Recyclability |
|---|---|---|---|
| [BsMIM]PTSA | p-Toluenesulfonate | 92.9 | 4 cycles |
| [C3SO3HMIM][HSO4] | Hydrogen sulfate | 85.2 | 3 cycles |
| [C3SO3HNEt3][PTS] | p-Toluenesulfonate | 78.6 | 2 cycles |
Thermal and Chemical Stability
Scientific Research Applications
1-Sulfobutyl-3-methylimidazolium p-Toluenesulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Sulfobutyl-3-methylimidazolium p-Toluenesulfonate involves its interaction with molecular targets through ionic and hydrogen bonding. The imidazolium ring and sulfonate group play crucial roles in these interactions, facilitating various chemical transformations and stabilizing reaction intermediates .
Comparison with Similar Compounds
Cation Variation: Sulfobutyl vs. Allyl or Butyl Groups
Key Findings :
- The sulfobutyl group introduces a sulfonic acid moiety, enhancing hydrophilicity compared to alkyl or allyl cations. This functionalization may improve solubility in polar solvents but could reduce thermal stability compared to allyl-based ILs with toluenesulfonate anions .
- Allyl-functionalized ILs with toluenesulfonate anions exhibit higher melting points due to reduced H-bonding and steric effects, whereas triflate-based ILs (e.g., 1-butyl-3-methylimidazolium triflate) have lower melting points .
Anion Variation: Toluenesulfonate vs. Triflate or Acetate
Key Findings :
- Toluenesulfonate anions (aromatic sulfonates) generally impart higher thermal stability compared to aliphatic anions like acetate or nitrate. However, electrochemical performance may be inferior to triflate-based ILs .
- Acetate anions (e.g., in 1-butyl-3-methylimidazolium acetate) are preferred for biodegradability and cellulose processing, whereas toluenesulfonate ILs are less explored in these areas .
Structural Analogues with Toluenesulfonate Anions
Key Findings :
- The sulfobutyl chain in the target compound introduces acidity, making it suitable for acid-catalyzed reactions. In contrast, methylsulfinylhexyl-functionalized ILs (e.g., ) are more hydrophobic and may be used in non-aqueous systems.
- Sodium toluenesulfonate (a simple salt) is distinct from ILs but highlights the versatility of the toluenesulfonate anion in diverse applications .
Notes and Limitations
Contradictions : Evidence suggests toluenesulfonate anions improve thermal stability in allyl-based ILs , but functionalization (e.g., sulfobutyl groups) may alter this trend.
Application Focus : Most toluenesulfonate ILs are researched for niche applications (e.g., catalysis), whereas acetate or triflate ILs dominate industrial processes .
Q & A
Q. Methodological Answer :
- Synthesis : The compound is typically synthesized via a two-step process: (1) sulfonation of 1-butyl-3-methylimidazolium followed by (2) anion exchange with toluenesulfonic acid. Key parameters include maintaining anhydrous conditions and stoichiometric control to avoid byproducts .
- Characterization :
- Elemental Analysis : Verify purity (>99%) via carbon, hydrogen, nitrogen, and sulfur content (e.g., C: ~62.4%, H: ~8.3%, S: ~11.6%) .
- Spectroscopy : Use NMR (e.g., δ 0.82–7.8 ppm for alkyl and aromatic protons) and IR (SO₃ peaks at 1350 and 1185 cm⁻¹) to confirm structural integrity .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >300°C) .
Basic: What key physicochemical properties distinguish this ionic liquid in research applications?
Q. Methodological Answer :
- Molecular Properties :
- Solubility : Hydrophilic due to sulfonate groups; miscible with polar solvents (e.g., water, DMSO) but immiscible with non-polar solvents .
- Acidity : Acts as a Brønsted acid (pKa ~1–2), enabling catalytic applications .
Advanced: How does the toluenesulfonate anion influence acid-catalyzed reaction mechanisms compared to other anions (e.g., BF₄⁻ or NTf₂⁻)?
Q. Methodological Answer :
- Anion Effects :
- Experimental Design : Compare reaction kinetics (e.g., Arrhenius plots) using toluenesulfonate vs. NTf₂⁻ in model reactions (e.g., Friedel-Crafts alkylation) .
Advanced: What experimental strategies optimize solvent effects when using this ionic liquid in organic synthesis?
Q. Methodological Answer :
- Solvent Screening : Test binary mixtures (e.g., water/ethanol) to balance polarity and viscosity. For example, 75°C water baths improve diffusion-limited reactions .
- Recycling : Separate the ionic liquid via rotary evaporation (≤0.25 mmHg) and reuse for ≥5 cycles with <5% activity loss .
- In Situ Analysis : Monitor reactions via Raman spectroscopy to track anion-solvent interactions .
Advanced: How can computational modeling elucidate the structural dynamics of this ionic liquid in solution?
Q. Methodological Answer :
- Molecular Dynamics (MD) : Simulate cation-anion pairing using force fields (e.g., OPLS-AA) to predict diffusion coefficients and conductivity .
- DFT Studies : Calculate charge distribution (e.g., Mulliken charges) to identify active sites for catalysis .
- Validation : Cross-reference simulations with experimental XRD data (e.g., triclinic crystal packing, α=70.4°, β=83.8°) .
Advanced: What are the stability limits of this compound under extreme conditions (e.g., high temperature/pH)?
Q. Methodological Answer :
- Thermal Stability : Decomposes at ~320°C; use TGA-DSC to identify exothermic events .
- Hydrolytic Stability : Test pH resilience (1–12) via 24-hour immersion; NMR confirms structural degradation at pH >10 .
- Electrochemical Stability : Cyclic voltammetry (0–5 V) shows no redox activity, suitable for non-aqueous electrolytes .
Advanced: How can synergistic effects with co-catalysts (e.g., metal salts) be systematically studied?
Q. Methodological Answer :
- Screening Protocols : Use Design of Experiments (DoE) to optimize molar ratios (e.g., 0.15 g catalyst per 0.01 mol substrate) .
- Kinetic Profiling : Compare turnover frequencies (TOF) with/without co-catalysts (e.g., Al³⁺ salts) in esterification .
- Spectroscopic Probes : XAFS or EPR to detect metal-ion coordination with the sulfonate group .
Advanced: What methodological gaps exist in applying this ionic liquid to electrochemical systems?
Q. Methodological Answer :
- Conductivity Limits : Measure ionic conductivity (<1 mS/cm) via impedance spectroscopy; blend with NTf₂⁻-based ILs to enhance mobility .
- Interfacial Studies : Use AFM or SEM to characterize electrode passivation in battery prototypes .
- Scalability : Pilot-scale synthesis (e.g., 25g–100g batches) requires optimizing anion-exchange resins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
